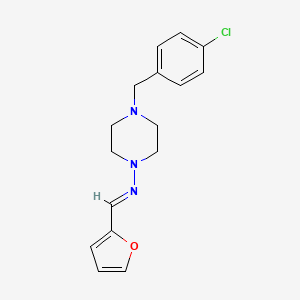
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" involves several key steps, including carbodiimide condensation and reactions with various reagents to introduce the thiadiazole and phenoxy groups. For instance, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, showcasing the compound's complex synthetic route (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been established through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of a derivative was confirmed by elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies, highlighting the importance of these techniques in elucidating the compound's structure (Gautam et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" and its derivatives include various condensation reactions, acylation, and interactions with nucleophiles. The reactivity of these compounds under different conditions reveals their chemical versatility and potential for further functionalization (Caram et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of compounds within this chemical class have been studied using techniques like X-ray crystallography. These studies provide insight into the compounds' stability and behavior in different environments (Zhang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, pKa values, and interactions with other chemical entities, have been extensively studied. For instance, the pKa determination of derivatives has been conducted via UV spectroscopic studies, offering valuable information on the compounds' acid-base behavior (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
The compound 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and similar thiadiazole derivatives, are often synthesized through condensation reactions promoted by carbodiimide condensation. These compounds are typically characterized using spectroscopic techniques such as IR, 1H NMR, and elemental analyses to confirm their structure. The synthesis process involves key steps that allow for the introduction of various substituents, enabling the exploration of a wide range of biological activities and chemical properties (Yu et al., 2014).
Biological Activities
Thiadiazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that these compounds can produce substantial in vitro anti-inflammatory activity, comparing favorably with established drugs like ibuprofen. This suggests their potential utility in designing new therapeutic agents with specific action mechanisms (Shkair et al., 2016). Moreover, the synthesis of thiadiazole and thiazole derivatives has been linked to anticancer activities, with some compounds demonstrating reasonable activity against various cancer cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).
Pharmaceutical Applications
The acidity constants (pKa values) of thiadiazole derivatives are critical for their pharmaceutical applications, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for drug design, as they affect the drug's bioavailability and effectiveness. Studies have determined the pKa values of various thiadiazole derivatives, providing valuable insights for pharmaceutical development (Duran & Canbaz, 2013).
Anticancer Potential
Research into thiadiazole derivatives has also focused on their anticancer potential, with several compounds exhibiting significant activity against cancer cell lines. These findings underscore the importance of thiadiazole derivatives in the development of new anticancer therapies, offering a promising avenue for future research and drug development (Ekrek et al., 2022).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-5-11(9(2)6-8)18-7-12(17)14-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWXYIREXHLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)